3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine
Overview
Description
3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoxazolopyrimidine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
- In Vitro Evaluation : Researchers assessed the cytotoxic activity of these derivatives against four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). Additionally, they evaluated P-glycoprotein inhibition and pro-apoptotic activity .
- Molecular Docking : Researchers performed molecular docking to understand the binding mode of these derivatives to the VEGFR-2 active site .
- Implications : Understanding druglikeness aids in optimizing compound design for potential clinical use .
- Method : The newly synthesized compounds were tested in vitro for cytotoxic activity against the human breast cell line MCF7, using doxorubicin as a reference drug .
- Examples : These compounds may find use in other areas such as antimicrobial agents, enzyme inhibitors, or as building blocks for drug discovery .
Anticancer Potential
VEGFR-2 Inhibition
Druglikeness Prediction
Breast Cancer Cell Line Evaluation
Other Heterocyclic Applications
Synthesis and Optimization
Mechanism of Action
Target of Action
The primary targets of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to be active against diverse molecular targets, including potent kinase inhibitors, inhibitors of vegfr-2, edg-1, acc2 proteins as well as immunosuppressive and antiviral agents .
Mode of Action
The specific mode of action of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar oxazolo[5,4-d]pyrimidine derivatives have been reported to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Similar compounds have been reported to show significant inhibitory activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Such factors can significantly impact the effectiveness of similar compounds .
Future Directions
properties
IUPAC Name |
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-3-4-10-8-7-6(2)13-14-9(7)12-5-11-8/h5H,3-4H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKKPMDAMDPNJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C(=NOC2=NC=N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323468 | |
Record name | 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820179 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
CAS RN |
175348-28-4 | |
Record name | 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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